

Application Note: Mass Spectrometry-Based Analysis of (R)-3-Hydroxytetradecanoyl-CoA

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Compound of Interest		
Compound Name:	(R)-3-hydroxytetradecanoyl-CoA	
Cat. No.:	B15599045	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and fragmentation analysis for **(R)-3-hydroxytetradecanoyl-CoA** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is intended to guide researchers in identifying and quantifying this important intermediate in fatty acid metabolism.

Introduction

(R)-3-hydroxytetradecanoyl-CoA is a key intermediate in the mitochondrial fatty acid beta-oxidation pathway. Accurate detection and quantification of this and other acyl-CoA species are crucial for studying metabolic diseases, drug toxicity, and cellular bioenergetics. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) offers the high sensitivity and specificity required for analyzing these low-abundance, structurally diverse molecules.[1]

This application note outlines the characteristic fragmentation pattern of **(R)-3-hydroxytetradecanoyl-CoA** observed in positive ion mode tandem mass spectrometry and provides a robust experimental protocol for its analysis in biological matrices.

Predicted Mass Spectrometry Fragmentation Pattern



Acyl-CoA thioesters exhibit a highly predictable fragmentation pattern upon collision-induced dissociation (CID) in positive ion mode.[2][3] The fragmentation is dominated by cleavages within the coenzyme A moiety, providing signature ions that are invaluable for identification.

The fragmentation of **(R)-3-hydroxytetradecanoyl-CoA** is characterized by two primary pathways originating from the protonated molecule [M+H]+:

- Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate moiety: This is the most common fragmentation pathway for acyl-CoAs, resulting in a neutral loss of 507.0 Da.[4][5]
- Formation of the Adenosine 3',5'-diphosphate ion: Cleavage between the 5'-diphosphates of the pantetheine arm yields a characteristic fragment ion at m/z 428.0365.[3][4][6]

Additional fragmentation can occur along the fatty acyl chain, including the neutral loss of water (H₂O) from the hydroxyl group.

Quantitative Fragmentation Data

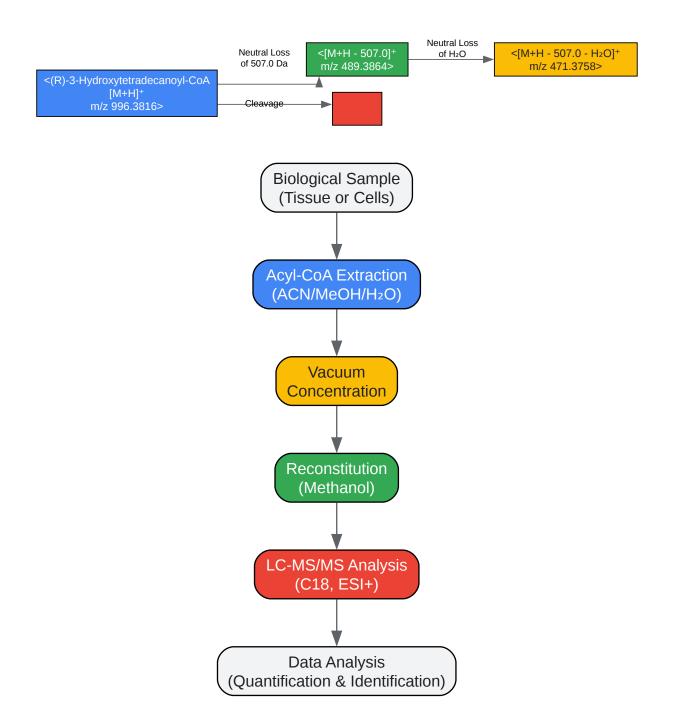
The expected major ions for **(R)-3-hydroxytetradecanoyl-CoA** in positive ion ESI-MS/MS are summarized below. The exact mass of the protonated molecule is 996.3816 Da.

Ion Description	m/z (Da)	Proposed Formula	Fragmentation Pathway
Precursor Ion	996.3816	[C35H64N7O18P3S + H]+	N/A
Fragment Ion 1	489.3864	[C18H35N2O7PS + H]+	Neutral loss of 507.0 Da from the precursor ion.[4]
Fragment Ion 2	428.0365	[C10H14N5O10P2]+	Cleavage yielding the adenosine 3',5'-diphosphate fragment.
Fragment Ion 3	471.3758	[C18H33N2O6PS + H]+	Neutral loss of H ₂ O from Fragment Ion 1.



Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of **(R)-3-hydroxytetradecanoyl-CoA**.



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